molecular formula C17H15F5N4O B2364726 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034258-61-0

2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No.: B2364726
CAS No.: 2034258-61-0
M. Wt: 386.326
InChI Key: ZFLCBDZIZALXDM-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-difluorobenzonitrile and trifluoromethyl-substituted reagents under basic conditions.

    Piperidine Derivative Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.

    Amide Bond Formation: The final step involves coupling the piperidine-pyrimidine intermediate with 2,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction can lead to the alteration of cellular pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)benzamide
  • 2,4-Difluoro-N-(1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-yl)benzamide

Uniqueness

Compared to similar compounds, 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring. This positioning can significantly influence its biological activity and binding properties, making it distinct in its interactions with molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5N4O/c18-10-1-2-12(13(19)7-10)16(27)25-11-3-5-26(6-4-11)15-8-14(17(20,21)22)23-9-24-15/h1-2,7-9,11H,3-6H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLCBDZIZALXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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